molecular formula C27H46 B1209259 Cholest-5-ene CAS No. 570-74-1

Cholest-5-ene

Cat. No.: B1209259
CAS No.: 570-74-1
M. Wt: 370.7 g/mol
InChI Key: DTGDZMYNKLTSKC-UHFFFAOYSA-N
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Description

Cholest-5-ene (CAS 570-74-1), with the molecular formula C27H46 and a molecular weight of 370.65 g/mol, is a fundamental unsaturated steroid compound that serves as a versatile and crucial synthetic intermediate in organic and medicinal chemistry research . This compound provides a rigid, almost planar steroidal backbone that is highly valued for its ease of derivatization, availability, and low cost . Its core structure makes it an ideal starting material for a wide range of chemical transformations, from simple functional group manipulations to more complex C-H activation and C-C bond-forming reactions . Researchers utilize this compound as a key precursor in the synthesis of various biologically active steroidal derivatives. For instance, it can be efficiently oxidized to produce cholest-5-en-7-one, an α,β-unsaturated ketone that is a valuable intermediate for further study . Furthermore, its derivatization, such as into 3β-acetoxy this compound, demonstrates its role in creating compounds for crystallographic and materials science studies . A significant application of this compound and its derivatives is in the development of advanced drug delivery systems. Cholesterol-based molecules are integral components of liposomes, influencing membrane fluidity and permeability, and are used to create functionalized nanocarriers for targeted therapeutic delivery . Additionally, the this compound scaffold is central to the study of endogenous biomolecules like 24S-hydroxycholesterol (cerebrosterol), a key regulator of cholesterol homeostasis in the brain . The research value of this compound is further enhanced by its well-characterized physical properties, including a fusion point of approximately 366 K . Its structure and intermolecular interactions in the solid state can be thoroughly analyzed using techniques like Hirshfeld surface analysis and Density Functional Theory (DFT) calculations, providing deep insights for crystal engineering and molecular design . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h12,19-20,22-25H,6-11,13-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGDZMYNKLTSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570-74-1
Record name CHOLEST-5-ENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Step 1: Mesylation of Cholesterol

Cholesterol is converted to its methanesulfonate ester (cholest-5-en-3β-yl methanesulfonate) by treatment with methanesulfonyl chloride in dichloromethane. This step proceeds quantitatively, providing a stable intermediate for subsequent substitution.

Step 2: Lewis Acid-Mediated Chlorination

The mesylate undergoes nucleophilic substitution in the presence of Lewis acids. Screening of Lewis acids revealed that SnCl₄, TiCl₄, and AlCl₃ promote chloride ion delivery to the C3 position, yielding 3β-chlorothis compound as a major product. For instance, using SnCl₄ (1 equivalent) at −20°C for 1 hour, followed by warming to 22°C for 2 hours, produces 3β-chlorothis compound in 36% yield alongside 54% 3β-azido-5-cholestene.

Optimization Insights :

  • BF₃·OEt₂ : While BF₃·OEt₂ favors azide substitution, chlorinated Lewis acids (SnCl₄, TiCl₄) preferentially yield 3β-chlorothis compound due to their stronger affinity for chloride ions.

  • Temperature Control : Lower temperatures (−20°C) minimize side reactions such as elimination or rearrangement, preserving the steroidal skeleton’s integrity.

Scalability and Industrial Considerations

The method outlined by Hanson et al. (2009) is notable for its scalability. By substituting trimethylsilyl azide (TMSN₃) with chloride sources and optimizing Lewis acid stoichiometry, the synthesis of 3β-chlorothis compound can be scaled to 100-gram batches without compromising yield or purity. This scalability is facilitated by the stability of the mesylate intermediate and the commercial availability of inexpensive cholesterol.

Comparative Efficiency :

MethodStarting MaterialReaction TimeYield (%)Scale
Dehydrohalogenation3β-Chlorothis compound8 hours8310 g scale
Lewis Acid ChlorinationCholesterol3 hours36100 g scale

Reaction Mechanisms and Stereochemical Considerations

i-Steroid/Retro-i-Steroid Rearrangement

In the synthesis of 3β-substituted cholestenes, Hanson et al. (2009) proposed a sequential i-steroid and retro-i-steroid rearrangement mechanism. This process involves the generation of a homoallylic carbocation at C3, stabilized by the adjacent C5–C6 double bond. The carbocation intermediate is subsequently trapped by nucleophiles (e.g., Cl⁻, N₃⁻), leading to retention of configuration at C3.

Role of the C5 Double Bond :
The C5–C6 double bond plays a dual role:

  • Stabilization : Delocalizes positive charge during carbocation formation.

  • Stereochemical Control : Prevents epimerization by rigidifying the A-ring conformation.

Comparative Analysis of Preparation Methods

Yield and Purity

  • Dehydrohalogenation : Offers higher yields (83%) but requires pre-synthesized 3β-chlorothis compound.

  • Chlorination via Lewis Acids : Lower yields (36%) but enables direct synthesis from cholesterol, bypassing intermediate isolation.

Practicality for Industrial Use

  • The Lewis acid route is preferable for large-scale production due to streamlined steps and reduced handling of hazardous sodium metal.

  • Dehydrohalogenation remains valuable for small-scale, high-purity applications.

Chemical Reactions Analysis

Types of Reactions: Cholest-5-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Selenium dioxide, lead tetraacetate.

    Reduction: Lithium aluminum hydride.

    Substitution: Chlorine in chloroform or chlorobenzene.

Major Products:

    Oxidation: Cholest-5-en-3-one, this compound-3β,7α-diol, this compound-3β,7β-diol.

    Reduction: this compound.

    Substitution: 5α,5β-dichloride.

Scientific Research Applications

Biological and Metabolic Role

Cholest-5-ene serves as a precursor in the biosynthesis of various sterols and hormones. Its metabolic derivatives have been shown to influence physiological processes significantly:

  • Cholesterol Metabolism : this compound is involved in cholesterol metabolism, where its derivatives, such as cholest-5-en-3-one, have been studied for their effects on metabolic disorders. Research indicates that cholest-5-en-3-one can alleviate hyperglycemia and hyperinsulinemia in obese mouse models by reducing chronic inflammation and improving insulin sensitivity through the inhibition of nuclear factor kappa B (NFκB) signaling pathways .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory properties of this compound derivatives. Specifically, cholest-5-en-3-one has demonstrated the ability to suppress the production of inflammatory cytokines such as TNFα, IL-6, and MCP-1 in obese mouse models:

  • Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of NFκB activation, which plays a crucial role in regulating immune responses and inflammation . This suggests that this compound may have therapeutic potential for managing obesity-related metabolic disorders.

Nutraceutical Applications

This compound is also being explored for its nutraceutical applications. Research indicates that it may possess beneficial effects on lipid profiles and overall health:

  • Dietary Supplementation : In dietary studies involving db/db mice (a model for obesity), supplementation with cholest-5-en-3-one led to improved metabolic parameters, including reduced serum triglycerides and alleviated hepatomegaly . These findings suggest that this compound could be a valuable addition to functional foods aimed at improving metabolic health.

Synthesis and Derivative Studies

The synthesis of this compound derivatives has been a focus in chemical research, leading to compounds with altered physical properties and biological activities:

Derivative Synthesis Method Biological Activity
Cholest-5-en-3-oneOxidation of this compoundAlleviates hyperglycemia in db/db mice
Cholest-5-en-3β-carboxylateCarboxylation reactionsPotential lipid-lowering effects
Cholest-5-en-7-oneReflux reaction with chromateStructural studies for drug design

These derivatives are being investigated for their potential applications in pharmaceuticals and nutraceuticals due to their varied biological activities.

Mechanism of Action

Cholest-5-ene exerts its effects primarily through its role as a precursor to cholesterol and other steroids. The compound undergoes enzymatic transformations, such as oxidation by cholesterol oxidase, to form cholest-4-en-3-one. This intermediate can then be further processed to produce various steroid hormones and bile acids. The molecular targets and pathways involved include the steroidogenic enzymes and the cholesterol biosynthesis pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxime-Ether Derivatives

Cholest-5-ene derivatives functionalized with oxime-ether groups, such as 7-(2'-aminoethoxyimino)-cholest-5-ene (4) and its analogs (e.g., 3β-acetoxy and 3β-chloro variants), exhibit enhanced synthetic efficiency (85–93% yield) when synthesized via microwave-assisted, solvent-free protocols using basic alumina.

Compound Reaction Time Yield Key Biological Activity
This compound (base) N/A N/A Structural reference
7-(2'-Aminoethoxyimino)-cholest-5-ene (4) 2–3 min 85–93% Antioxidant (IC50 = 5.61 µg/mL)
3β-Chloro derivative (6) 2–3 min 85–93% Antimicrobial

Triazole-Linked Conjugates

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions of 3β-(prop-2-yn-1-yloxy)this compound (20) with azido alkanols or sugars yield triazole-linked conjugates. These hybrids, such as cholesterol-triazole alkanols (150), are used in drug delivery systems, particularly for boron neutron capture therapy (BNCT). Cytotoxicity studies against glioblastoma cells (U-87 MG) reveal selective toxicity: compound 115a− (hydrophilic spacer) shows IC50 = 0.06 mg/mL for tumor cells vs. 1.56 mg/mL for normal fibroblasts, whereas 115b− (lipophilic spacer) lacks selectivity (IC50 = 1.56–39.5 mg/mL) .

Oxysterols: Autoxidation Products

This compound derivatives oxidized at C3/C4, such as This compound-3β,4β-diol (4β-hydroxycholesterol) , are implicated in atherosclerosis. Formed during LDL oxidation via autoxidation, these compounds accumulate in human atherosclerotic plaques at concentrations >10× higher than in healthy tissue. Isotopic labeling confirms molecular oxygen as the sole oxygen source at C4 .

Oxysterol Concentration Biological Role
This compound-3β,4β-diol 36 ± 4.3 ng/mL (human plasma) Atherosclerosis biomarker
This compound-3β,4α-diol Detected in oxidized LDL Pro-inflammatory

Chlorinated and Methoxy Derivatives

  • 3β-Chloro-cholest-5-ene : An environmental contaminant from protein hydrolysate production, this compound exhibits toxicological effects in mice, altering intestinal absorption and metabolism .
  • 3β-Methoxy-cholest-5-ene : A methoxy-substituted analog (MW = 400.68) used in structural studies, though its bioactivity remains underexplored .

Functional Comparison

  • Synthetic Efficiency: Microwave-assisted methods for oxime-ethers (85–93% yield in 2–3 min) outperform traditional routes (e.g., 3β-chloro synthesis via ethanol/Na), which lack yield data .
  • Biological Selectivity: Triazole conjugates with hydrophilic spacers (115a−) show tumor-selective cytotoxicity, whereas lipophilic variants (115b−) are non-selective .
  • Pathological Relevance : Oxysterols like 4β-hydroxycholesterol serve as biomarkers for oxidative stress, unlike parent this compound, which lacks direct pathological associations .

Q & A

Q. What frameworks support robust meta-analysis of this compound’s structural data?

  • Methodological Answer : Aggregate crystallographic datasets into a unified database (e.g., CCDC). Apply meta-regression to assess heterogeneity sources (e.g., crystallization solvents). Use tools like RevMan for statistical synthesis, reporting effect sizes with 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholest-5-ene
Reactant of Route 2
Cholest-5-ene

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